
15-Hydroperoxyoctadeca-9,12,16-trienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-Hydroperoxyoctadeca-9,12,16-trienoic acid is a lipid hydroperoxide derived from the oxidation of polyunsaturated fatty acids. It is a significant compound in the study of lipid peroxidation, which is a process that involves the oxidative degradation of lipids. This compound is particularly important in biological systems where it plays a role in cell signaling and inflammation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 15-Hydroperoxyoctadeca-9,12,16-trienoic acid can be synthesized through the oxidation of α-linolenic acid. The oxidation process typically involves the use of enzymes such as lipoxygenases, which catalyze the addition of oxygen to the fatty acid. The reaction conditions often include a controlled environment with specific pH and temperature to ensure the optimal activity of the enzymes.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bioreactors where the enzymatic oxidation of α-linolenic acid is carried out. The process is monitored to maintain the desired reaction conditions, and the product is purified using techniques such as chromatography to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions: 15-Hydroperoxyoctadeca-9,12,16-trienoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of secondary oxidation products.
Reduction: The hydroperoxide group can be reduced to a hydroxyl group.
Substitution: The hydroperoxide group can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Enzymes like lipoxygenases or chemical oxidants such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Substitution: Catalysts and specific reagents depending on the desired substitution.
Major Products:
Oxidation: Formation of aldehydes, ketones, and other secondary oxidation products.
Reduction: Formation of 15-hydroxyoctadeca-9,12,16-trienoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
15-Hydroperoxyoctadeca-9,12,16-trienoic acid has several applications in scientific research:
Chemistry: Used as a model compound to study lipid peroxidation and oxidative stress.
Biology: Plays a role in cell signaling pathways and is involved in the regulation of inflammation.
Medicine: Investigated for its potential role in diseases related to oxidative stress and inflammation, such as cardiovascular diseases and neurodegenerative disorders.
Industry: Used in the development of antioxidants and other compounds that can mitigate oxidative damage.
Mécanisme D'action
The mechanism of action of 15-Hydroperoxyoctadeca-9,12,16-trienoic acid involves its interaction with cellular components. It can initiate lipid peroxidation by generating free radicals, which then propagate the oxidative degradation of lipids. This compound can also modulate signaling pathways by acting as a ligand for specific receptors or by influencing the activity of enzymes involved in inflammation and oxidative stress.
Comparaison Avec Des Composés Similaires
15-Hydroperoxyoctadeca-9,12,16-trienoic acid can be compared with other similar lipid hydroperoxides, such as:
- 13-Hydroperoxyoctadeca-9,11-dienoic acid
- 13-Hydroperoxyoctadeca-9,12,15-trienoic acid
- 9-Hydroperoxyoctadeca-10,12,15-trienoic acid
Uniqueness:
- Position of Hydroperoxide Group: The position of the hydroperoxide group in this compound is unique and influences its reactivity and biological activity.
- Biological Role: It has specific roles in cell signaling and inflammation that may differ from other hydroperoxides.
These comparisons highlight the distinct properties and functions of this compound in various biological and chemical contexts.
Propriétés
Numéro CAS |
189938-85-0 |
|---|---|
Formule moléculaire |
C18H30O4 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
15-hydroperoxyoctadeca-9,12,16-trienoic acid |
InChI |
InChI=1S/C18H30O4/c1-2-14-17(22-21)15-12-10-8-6-4-3-5-7-9-11-13-16-18(19)20/h2,4,6,10,12,14,17,21H,3,5,7-9,11,13,15-16H2,1H3,(H,19,20) |
Clé InChI |
AVESCBADRYZABP-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(CC=CCC=CCCCCCCCC(=O)O)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


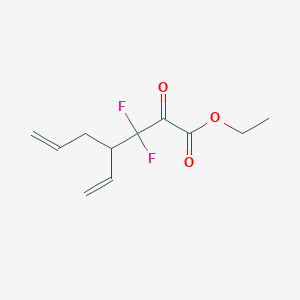
![1-(4-Chlorophenyl)-3-[(4-methoxypiperidin-1-yl)methyl]pyrrolidin-2-one](/img/structure/B12562832.png)
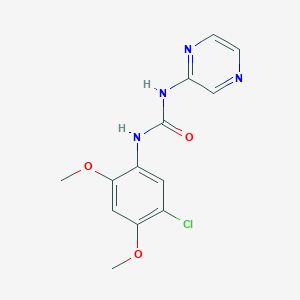

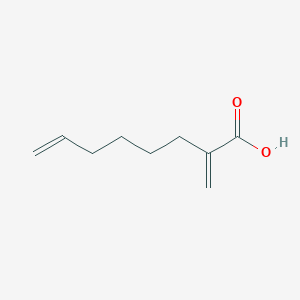
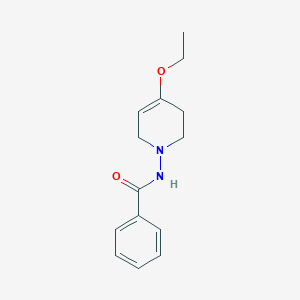
![1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B12562869.png)

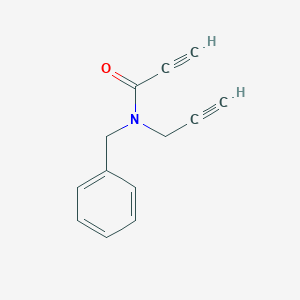
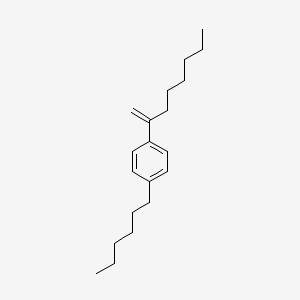

![Methanone, 3-furanyl[5-methoxy-2-(1-methylethenyl)phenyl]-](/img/structure/B12562910.png)
![4-Methyl-N-[2-(3-phenylprop-2-en-1-yl)phenyl]benzene-1-sulfonamide](/img/structure/B12562916.png)

